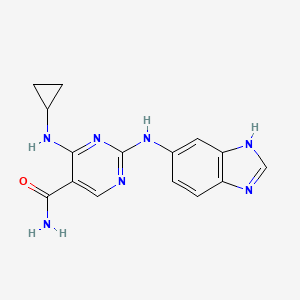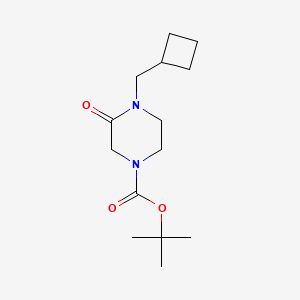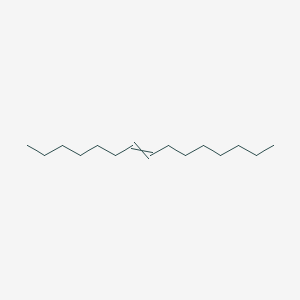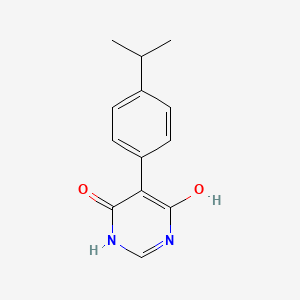
(4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is an organic compound that features a brominated phenyl group and a cyclobutyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases, including neurological disorders and cancers .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-phenyl)-(4-methyl-piperazin-1-yl)-methanone
- (4-Bromo-phenyl)-(4-ethyl-piperazin-1-yl)-methanone
- (4-Bromo-phenyl)-(4-propyl-piperazin-1-yl)-methanone
Uniqueness
(4-Bromo-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19BrN2O |
|---|---|
Molecular Weight |
323.23 g/mol |
IUPAC Name |
(4-bromophenyl)-(4-cyclobutylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H19BrN2O/c16-13-6-4-12(5-7-13)15(19)18-10-8-17(9-11-18)14-2-1-3-14/h4-7,14H,1-3,8-11H2 |
InChI Key |
NZNHGIVFMJAJRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[7-(9H-fluoren-9-ylmethoxy)-7-oxoheptanoyl]amino]hexanoic acid](/img/structure/B13875753.png)

![3-Amino-6-(4-hydroxypiperidin-1-yl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13875763.png)

![2-(4-Pyridinyl)oxazolo[4,5-b]pyridine](/img/structure/B13875774.png)
![N1-[2-(pyridin-4-yl)ethyl]benzene-1,2-diamine](/img/structure/B13875784.png)




![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(trifluoromethyl)benzoate](/img/structure/B13875819.png)

![ethyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)benzoate](/img/structure/B13875824.png)
